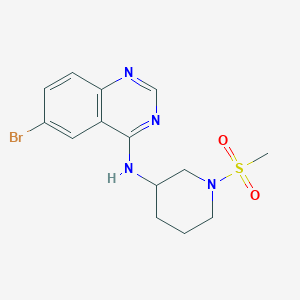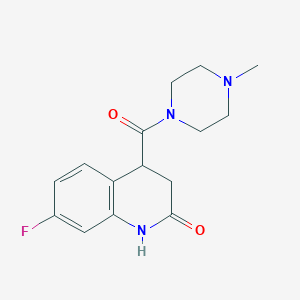
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, also known as BZM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BZM is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide also inhibits the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzothiazol-2-yl)-N-methylbutanamide induces apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have antioxidant activity, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, which may limit its usefulness in some studies.
Orientations Futures
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. One area of interest is the development of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide derivatives with enhanced biological activities. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may provide insights into its potential applications in medicine. Additionally, further studies are needed to evaluate the safety and toxicity of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may influence its potential use in clinical settings. Overall, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide involves the reaction of 2-aminobenzothiazole with N-methylbutyric anhydride in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been used as a probe in fluorescence imaging studies to monitor biological processes in living cells.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-6-11(15)14(2)12-13-9-7-4-5-8-10(9)16-12/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSJWDDZCGRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)

![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)